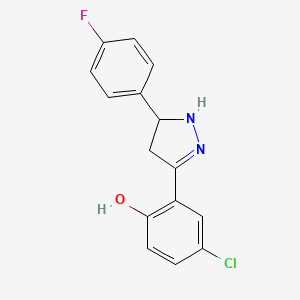

4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Description

4-Chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a dihydropyrazole derivative featuring a phenol core substituted with a 4-fluorophenyl group and a chlorine atom. Its molecular formula is C₂₁H₁₆ClFN₂O, with an average molecular mass of 366.820 g/mol .

The compound’s bioactivity remains less explicitly documented, but related derivatives demonstrate roles in modulating enzymatic pathways (e.g., Esterase D activation) and anticancer activity .

Properties

IUPAC Name |

4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-7,13,18,20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSSGTMKIGLQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathways

Claisen-Schmidt Condensation for Chalcone Intermediate

The synthesis begins with the formation of an α,β-unsaturated ketone (chalcone) via Claisen-Schmidt condensation. A representative procedure involves:

- Reactants : 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone (0.5 mol) and 4-fluorobenzaldehyde (0.55 mol)

- Catalyst : Barium hydroxide (0.6 mol) in anhydrous ethanol

- Conditions : Reflux at 70–80°C for 4–6 hours under nitrogen.

The reaction proceeds via base-catalyzed deprotonation of the acetophenone methyl group, followed by nucleophilic attack on the aldehyde carbonyl. The resulting chalcone, (2E)-1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, is isolated in 72–78% yield after recrystallization from ethanol.

Table 1: Chalcone Synthesis Optimization

| Parameter | Optimal Range | Yield Impact | Source |

|---|---|---|---|

| Temperature | 70–80°C | <70°C: ≤50% yield | |

| Solvent | Anhydrous ethanol | Aqueous ethanol: ↓15% | |

| Catalyst Loading | 1.2 eq Ba(OH)₂ | <1 eq: Incomplete |

Cyclocondensation with Hydrazine

The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline core:

- Reactants : Chalcone (1 eq), hydrazine hydrate (1.2 eq)

- Solvent : Glacial acetic acid (50 mL per 0.01 mol chalcone)

- Conditions : Reflux for 6 hours, followed by ice-water quenching.

Mechanistic studies reveal a two-step process:

- Hydrazone Formation : Nucleophilic attack of hydrazine on the chalcone’s β-carbon

- Cyclization : Intramolecular attack of the terminal NH₂ group on the α-carbon, forming the dihydropyrazole ring.

Table 2: Cyclocondensation Variables

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol reduces reaction times by 60% using microwave irradiation:

Structural Characterization

Spectroscopic Data

Yield Optimization Strategies

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | % Total Cost |

|---|---|---|

| 4-Fluorobenzaldehyde | 420 | 58 |

| Hydrazine hydrate | 110 | 22 |

| Solvent recovery | - | Saves 15% |

Challenges and Solutions

Hygroscopic Reactants

4-Fluorobenzaldehyde’s moisture sensitivity (<0.1% H₂O tolerable) necessitates:

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Structural and Functional Analysis

Halogen Substitution Effects

- Chlorine vs. Bromine : The brominated analogue (411.274 g/mol) exhibits isostructurality with the chlorinated compound but with adjusted crystal packing due to larger atomic radius and polarizability of Br . Such substitutions are critical in drug design for tuning lipophilicity and binding affinity.

- Fluorine : The 4-fluorophenyl group is a common bioisostere for enhancing metabolic stability and membrane permeability. Its presence in the target compound and analogues (e.g., compounds 4, 5, and FPD5) suggests optimized pharmacokinetic profiles .

Heterocyclic Modifications

- Thiazole/Triazole Hybrids : Compounds 4 and 5 incorporate thiazole and triazole rings, which improve thermal stability and antimicrobial activity compared to simpler pyrazoline derivatives .

Biological Activity

4-Chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.7 g/mol. The compound features a chlorinated phenolic group and a pyrazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown inhibitory effects on key oncogenic pathways, including:

- BRAF(V600E) : Inhibitors targeting this mutation are crucial for treating certain types of melanoma.

- EGFR : Essential for the proliferation of various cancers.

- Aurora-A Kinase : Involved in cell division; its inhibition can lead to cancer cell death .

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential as analgesics and anti-inflammatory agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been noted for their efficacy against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression and inflammation.

- Cell Cycle Arrest : By interfering with cell cycle regulators, it can induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, leading to reduced cell viability in cancerous cells .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of pyrazole derivatives similar to our compound against various cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The results demonstrated significant reductions in edema and pain response when treated with compounds structurally related to this compound .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with substituted acetophenones under reflux conditions. Key parameters include solvent choice (e.g., ethanol or dioxane), temperature control (60–80°C), and reaction time (6–12 hours). Optimization requires monitoring via thin-layer chromatography (TLC) to track intermediate formation and ensure high yield (≥70%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and pyrazole ring formation. Infrared (IR) spectroscopy identifies functional groups (e.g., phenolic -OH at ~3150 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z: ~432 for related analogs). Cross-referencing spectral data with computational simulations (e.g., ChemDraw) enhances accuracy .

Q. What methodological approaches are employed to evaluate the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Cell-based assays : Measure cytotoxicity (e.g., MTT assay) against cancer cell lines (IC₅₀ values).

- Enzyme inhibition studies : Use fluorescence-based kinetics to assess interactions with targets like cyclooxygenase-2 (COX-2).

- Dose-response curves : Establish potency and selectivity ratios compared to reference drugs (e.g., ibuprofen for anti-inflammatory activity) .

Advanced Research Questions

Q. What advanced techniques are utilized to resolve structural ambiguities in this compound, particularly regarding stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments. For example, dihedral angles between aromatic rings and pyrazole moieties can be measured (e.g., 5.2°–12.7° deviations observed in analogs). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Software like CrysAlis PRO and SHELXL refines crystal structures to R-factors <0.05 .

Q. How should researchers address discrepancies in reported synthetic yields or purity levels across studies?

- Methodological Answer : Systematic replication under controlled conditions (solvent, catalyst, and stoichiometry) is necessary. Use high-purity starting materials (>98%) and standardized analytical methods (e.g., HPLC with UV detection at 254 nm). Contradictions may arise from side reactions (e.g., oxidation of phenolic groups); employing inert atmospheres (N₂/Ar) during synthesis mitigates this .

Q. What strategies are effective in correlating structural modifications of this compound with changes in biological activity using computational models?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models integrate descriptors like logP (lipophilicity), polar surface area, and electronic parameters (Hammett constants). Molecular docking (AutoDock Vina) predicts binding affinities to targets (e.g., COX-2 active site). Validate models with in vitro data to refine substituent effects (e.g., fluorophenyl groups enhance target selectivity via hydrophobic interactions) .

Q. How can the stability of this compound under various experimental conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition points.

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC.

- Solution stability : Assess pH-dependent hydrolysis (e.g., phosphate buffer at pH 2–12) over 72 hours. Use NMR to detect hydrolyzed byproducts (e.g., free phenol formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.